Direct Potency Advantage Over First‑Generation BET Inhibitor PLX51107
PLX2853 exhibits significantly higher potency than its predecessor PLX51107 in direct in‑vitro assays [1]. The two compounds were evaluated head‑to‑head in the same experimental system, demonstrating an approximately 50‑fold difference in inhibitory concentration.
| Evidence Dimension | In‑vitro potency (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 10 nM |
| Comparator Or Baseline | PLX51107: IC50 ≈ 500 nM |
| Quantified Difference | ~50‑fold lower IC50 (higher potency) |
| Conditions | In‑vitro BET inhibition assay; data presented in the context of acute GVHD murine models. |
Why This Matters
For procurement in preclinical BET research, PLX2853 enables studies at substantially lower concentrations, potentially reducing off‑target effects and improving the dynamic range of dose‑response experiments compared to first‑generation tools.
- [1] Bromodomain and Extraterminal (BET) Domain Inhibition with PLX51107 and PLX2853 Improves Survival and Decreases Acute GVHD Severity in Murine Models. Blood. 2019;134(Supplement_1):4429. View Source
